

Application Notes and Protocols for (R)-ONO-2952 In Vivo Studies

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Compound of Interest					
Compound Name:	(R)-ONO-2952				
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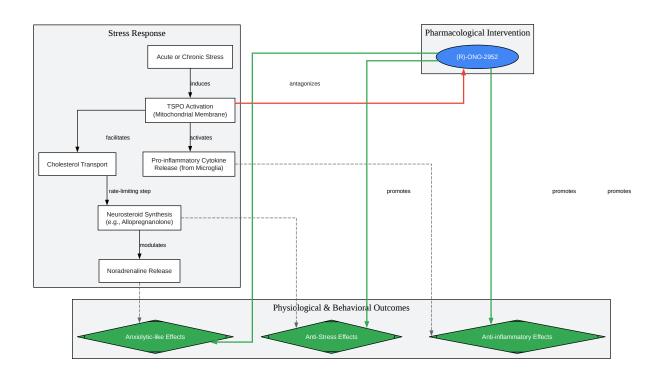
These application notes provide a detailed overview of the experimental protocols for in vivo studies involving **(R)-ONO-2952**, a novel and selective antagonist of the translocator protein 18 kDa (TSPO). The following sections detail its mechanism of action, key in vivo experimental findings, and comprehensive protocols for replicating relevant studies.

Mechanism of Action

(R)-ONO-2952 is a potent and selective antagonist of the translocator protein 18 kDa (TSPO), with a Ki of 0.33-9.30 nM for rat and human TSPO.[1] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. In response to stress, there is an increase in the production of neurosteroids, which can modulate neurotransmission. (R)-ONO-2952 exerts its anti-stress effects by inhibiting this stress-induced increase in neurosteroid production and subsequent noradrenaline release in the brain.[2] Additionally, in models of neuroinflammation, (R)-ONO-2952 has been shown to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species from microglia.[3]

Signaling Pathway of (R)-ONO-2952 in Stress Response





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Caption: Mechanism of action of **(R)-ONO-2952** in mitigating stress responses.

Quantitative Data from In Vivo Studies



The following tables summarize the dose-dependent effects of **(R)-ONO-2952** in various preclinical models.

Animal Model	Species	Dose of (R)- ONO-2952 (mg/kg, p.o.)	Effect	Reference
Restraint Stress- Induced Defecation	Male Sprague Dawley Rats	0.03 - 3	Dose- dependently suppressed defecation.[1]	[1]
Conditioned Fear Stress-Induced Freezing	Male Sprague Dawley Rats	≥1	Suppressed freezing behavior, equivalent to diazepam (3 mg/kg).[2]	[2]
Chronic Social Defeat Stress	Mice	Not specified	Ameliorated social avoidance and anxiety-like behaviors.[3]	[3]
Stress-Induced Rectal Hyperalgesia	Rats	Not specified	Dose- dependently inhibited hyperalgesia.	
CCK-4 Induced Anxiety	Rats	Not specified	Inhibited anxiety behavior, equivalent to benzodiazepines	
Fibromyalgia Models (Repeated Cold Stress or Acid Saline Injection)	Rats	Not specified	Inhibited hyperalgesia.	



Parameter	Species	(R)-ONO-2952 Concentration/ Dose	Value	Reference
Ki for rat and human TSPO	Rat, Human	N/A	0.33-9.30 nM	[1][2]
Brain TSPO Occupancy for Efficacy	Rats	≥ 0.3 mg/kg	> 50%	[2]

Experimental Protocols Preparation of (R)-ONO-2952 for Oral Administration

For in vivo experiments, **(R)-ONO-2952** can be prepared as a suspension for oral gavage.

Materials:

- (R)-ONO-2952 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **(R)-ONO-2952** in DMSO (e.g., 45.0 mg/mL).
- To prepare the final dosing solution, take 100 μ L of the DMSO stock solution and add it to 400 μ L of PEG300. Mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until uniform.



- Add 450 μL of saline to bring the final volume to 1 mL. This results in a 4.5 mg/mL suspension.[1]
- The working solution should be prepared fresh on the day of the experiment.[1]

In Vivo Models of Stress and Anxiety

The following protocols are based on published studies and are intended to serve as a guide for investigating the anti-stress and anxiolytic-like effects of **(R)-ONO-2952**.

This model is used to assess the anti-stress effects of a compound by measuring its ability to reduce stress-induced defecation.

Animals: Male Sprague Dawley rats.

Protocol:

- Administer (R)-ONO-2952 orally at doses ranging from 0.03 to 3 mg/kg.
- After a predetermined pretreatment time (e.g., 60 minutes), place the rats in a restraint stress device for a specified duration (e.g., 60 minutes).
- During the restraint period, count the number of fecal boli produced by each animal.
- A dose-dependent reduction in the number of fecal boli compared to a vehicle-treated control group indicates an anti-stress effect.[1][2]

This model evaluates the effect of a compound on fear memory and anxiety-like behavior.

Animals: Male Sprague Dawley rats.

Protocol:

- Conditioning Phase:
 - Place a rat in a conditioning chamber.
 - After an acclimation period, present a neutral conditioned stimulus (CS), such as a tone,
 followed by an aversive unconditioned stimulus (US), such as a mild foot shock.



- Repeat the CS-US pairing for a set number of trials.
- Testing Phase (24 hours after conditioning):
 - Administer (R)-ONO-2952 orally (e.g., 1 mg/kg or higher) or a vehicle control.
 - After the appropriate pretreatment time, place the rat back into the conditioning chamber (contextual fear) or a novel chamber with the CS presentation (cued fear).
 - Record the amount of time the rat spends freezing (complete immobility except for respiration).
 - A significant reduction in freezing time in the (R)-ONO-2952 treated group compared to the vehicle group suggests anxiolytic-like effects.[2]

This is a model of chronic psychosocial stress that induces depressive- and anxiety-like behaviors.

Animals: Male mice.

Protocol:

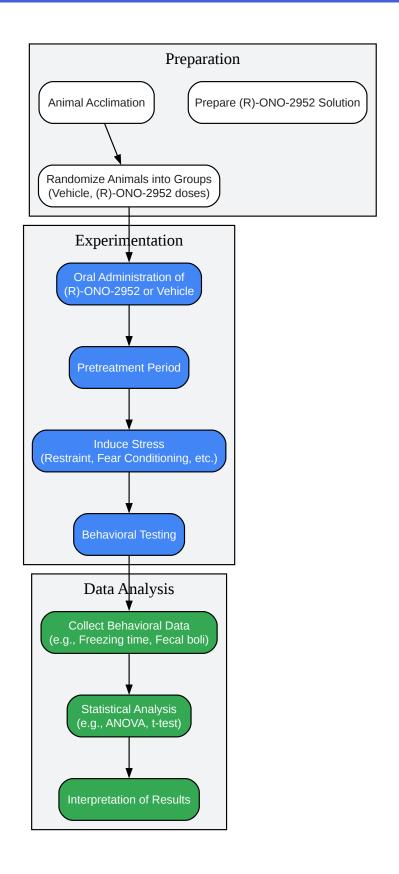
- Stress Paradigm: For a period of several consecutive days (e.g., 10 days), an experimental
 mouse is introduced into the home cage of a larger, aggressive resident mouse for a short
 period of direct physical contact, followed by a longer period of sensory contact in a
 partitioned cage.
- Drug Administration: (R)-ONO-2952 or vehicle is administered daily before the stress exposure.
- Behavioral Testing (following the stress paradigm):
 - Social Interaction Test: Assess the amount of time the experimental mouse spends in an interaction zone with a novel, non-aggressive mouse versus an empty chamber. Stressed mice typically show social avoidance.
 - Elevated Plus Maze: To assess anxiety-like behavior.



 Amelioration of social avoidance and an increase in time spent in the open arms of the elevated plus maze in the (R)-ONO-2952 treated group would indicate anti-stress and anxiolytic effects.[3]

Experimental Workflow for In Vivo Behavioral Studies





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Caption: General workflow for in vivo behavioral studies with (R)-ONO-2952.



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